molecular formula C26H36N2O3 B298699 Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate

Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate

Cat. No. B298699
M. Wt: 424.6 g/mol
InChI Key: TYSWBDQCOWZSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate, also known as ACPD, is a chemical compound that has been widely studied for its potential use in scientific research. ACPD is a pyrrolidine derivative that acts as an agonist of the metabotropic glutamate receptor. This receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. In

Mechanism of Action

Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate acts as an agonist of the metabotropic glutamate receptor, specifically the mGluR1 and mGluR5 subtypes. Activation of these receptors leads to the activation of intracellular signaling pathways that are involved in a wide range of physiological processes. Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate has been shown to increase intracellular calcium levels and activate protein kinase C, both of which are involved in synaptic plasticity and learning.
Biochemical and Physiological Effects
Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on synaptic plasticity and learning, Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate in lab experiments is its ability to activate the metabotropic glutamate receptor in a specific and controlled manner. This allows researchers to study the role of this receptor in various physiological processes. However, one limitation of using Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate. One area of research is the development of more selective agonists of the metabotropic glutamate receptor. This would allow researchers to study the role of specific subtypes of this receptor in various physiological processes. Another area of research is the development of Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate-based drugs for the treatment of neurodegenerative and inflammatory diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate and its potential applications in scientific research.

Synthesis Methods

The synthesis of Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate involves the reaction of isobutyl chloroformate with 1-adamantylamine to form isobutyl 2-(1-adamantyl)carbamate. This intermediate is then reacted with 4-(aminocarbonyl)pyrrolidine to form Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate. The yield of Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate from this reaction is typically high, making it a cost-effective method for producing Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate.

Scientific Research Applications

Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate has been widely used in scientific research due to its ability to activate the metabotropic glutamate receptor. This receptor is involved in a wide range of physiological processes, including synaptic plasticity, learning, and memory. Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate has been used to study the role of this receptor in these processes, as well as in other areas of neuroscience research.

properties

Product Name

Isobutyl 2-{[4-(1-adamantyl)anilino]carbonyl}-1-pyrrolidinecarboxylate

Molecular Formula

C26H36N2O3

Molecular Weight

424.6 g/mol

IUPAC Name

2-methylpropyl 2-[[4-(1-adamantyl)phenyl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C26H36N2O3/c1-17(2)16-31-25(30)28-9-3-4-23(28)24(29)27-22-7-5-21(6-8-22)26-13-18-10-19(14-26)12-20(11-18)15-26/h5-8,17-20,23H,3-4,9-16H2,1-2H3,(H,27,29)

InChI Key

TYSWBDQCOWZSPF-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CC(C)COC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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